N-Acetyl-L-tyrosyl-L-alanine can be synthesized from its constituent amino acids, L-tyrosine and L-alanine, through acetylation processes. These amino acids are naturally occurring in various proteins and can be sourced from dietary proteins or produced through chemical synthesis.
N-Acetyl-L-tyrosyl-L-alanine is classified under:
The synthesis of N-Acetyl-L-tyrosyl-L-alanine typically involves the following steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, the use of dimethylformamide as a solvent can enhance solubility and reaction efficiency.
N-Acetyl-L-tyrosyl-L-alanine has a specific molecular structure characterized by:
The structure features an acetyl group attached to the nitrogen of L-tyrosine, while L-alanine is linked via a peptide bond. The three-dimensional conformation can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.
The compound's structural data can be obtained from databases such as PubChem or ChemSpider, which provide information on its molecular geometry and electronic properties.
N-Acetyl-L-tyrosyl-L-alanine can undergo various chemical reactions:
The kinetics of these reactions depend on factors such as pH, temperature, and the presence of catalysts or enzymes. For example, specific enzymes like acylase I may facilitate the hydrolysis process.
The mechanism of action for N-Acetyl-L-tyrosyl-L-alanine primarily involves its role as a substrate in metabolic pathways. Upon administration, it can be hydrolyzed to release free tyrosine and alanine, which are crucial for protein synthesis and neurotransmitter production.
Studies have shown that N-acetylated amino acids are often more readily absorbed and utilized by biological systems compared to their non-acetylated counterparts. This enhanced bioavailability is attributed to their stability in physiological conditions.
Relevant data regarding thermal properties can be obtained from differential scanning calorimetry analyses, which indicate phase transitions and decomposition temperatures .
N-Acetyl-L-tyrosyl-L-alanine has several potential applications:
Research continues into exploring its efficacy in various therapeutic contexts, particularly concerning neuroprotective effects and metabolic health .
The biosynthesis of N-Acetyl-L-tyrosyl-L-alanine initiates with the N-acetylation of L-tyrosine, a process catalyzed by specialized N-acetyltransferases (NATs). These enzymes transfer an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of L-tyrosine, forming N-Acetyl-L-tyrosine as the primary intermediate. Two principal classes of NATs participate in this reaction: ribosomal N-acetyltransferases and non-ribosomal N-acetyltransferases. Ribosomal NAT complexes (NatA-NatC) primarily target nascent polypeptide chains during translation, exhibiting specificity based on the N-terminal residue. The human NatA complex, for instance, acetylates N-termini bearing small amino acids (serine, alanine, threonine) but shows limited activity toward aromatic amino acids like tyrosine in vivo [4]. This suggests that tyrosine acetylation may be predominantly catalyzed by non-ribosomal, substrate-specific NATs or via post-translational modification pathways [1] [4].
The enzymatic acetylation follows an ordered sequential mechanism where acetyl-CoA binds first, followed by the amino acid substrate. Catalysis proceeds through a direct nucleophilic attack by the amino group of tyrosine on the carbonyl carbon of acetyl-CoA, forming a tetrahedral intermediate that collapses to release coenzyme A and the N-acetylated product. Structural studies reveal that NATs possess a conserved fold with a central acetyl-CoA binding pocket and a flexible substrate-binding loop that confers amino acid specificity. For aromatic amino acids like tyrosine, specialized NATs with expanded active sites accommodate the bulky phenolic side chain through hydrophobic interactions and potential π-stacking with aromatic residues in the enzyme [1] [3].
Table 1: Key Enzymes Catalyzing Acetylation Steps in N-Acetyl-L-Tyrosyl-L-Alanine Formation
Enzyme Class | Representative Enzymes | Cofactor | Primary Substrates | Cellular Localization |
---|---|---|---|---|
Ribosomal NATs | NatA Complex (ARD1B-NATH) | Acetyl-CoA | N-terminal Ser, Ala, Thr, Val (after methionine removal) | Cytosol (ribosome-associated) |
Non-ribosomal NATs | GNAT superfamily members | Acetyl-CoA | Free amino acids (Tyr, Phe, Trp) and peptides | Cytosol, mitochondria |
Amino Acid N-Acetyltransferases | Specific for aromatic AA | Acetyl-CoA | Free L-Tyrosine, L-Phenylalanine, L-Tryptophan | Cytosol |
Following N-acetylation, the conjugation of N-Acetyl-L-tyrosine to L-alanine proceeds via peptidyl transfer. This reaction is distinct from ribosomal peptide synthesis and is catalyzed by specialized aminoacyltransferases or non-ribosomal peptide synthetase (NRPS) systems in certain microorganisms. The peptidyl transfer involves ATP-dependent activation of the carboxyl group of N-Acetyl-L-tyrosine, forming an acyl-adenylate intermediate. Subsequently, the α-amino group of L-alanine performs a nucleophilic attack on this activated carbonyl, releasing AMP and forming the peptide bond [1] [2].
Aminoacyltransferases constitute a diverse enzyme family crucial for dipeptide biosynthesis, particularly in the formation of N-Acetyl-L-tyrosyl-L-alanine. These enzymes belong to the broader class of transferases (EC 2.3.2.-) and catalyze the ATP-dependent condensation of an acylated amino acid (donor) with a free amino acid (acceptor). The reaction mechanism involves two sequential steps:
Structural studies of aminoacyltransferases reveal a conserved nucleotide-binding domain (typically a Rossmann fold) for ATP binding and a structurally variable substrate-binding pocket that determines donor and acceptor specificity. Enzymes catalyzing the formation of N-Acetyl-L-tyrosyl-L-alanine exhibit dual specificity: recognition of the N-acetyl-tyrosine moiety through interactions with its phenolic hydroxyl group and acetyl moiety, and accommodation of L-alanine's compact methyl side chain. This specificity is mediated by hydrogen bonding networks with the peptide backbone and hydrophobic pockets accommodating the side chains [10].
The evolutionary trajectory of aminoacyltransferases reveals both conservation and divergence across biological domains. Homologous enzymes exist in prokaryotes and eukaryotes, but their functional specialization varies. Bacterial aminoacyltransferases often participate in secondary metabolite production and N-end rule pathway-mediated protein degradation. In Vibrio vulnificus, for instance, the Bpt aminoacyltransferase conjugates leucine to N-terminal aspartate or glutamate of target proteins as part of the prokaryotic N-end rule degradation pathway—a mechanism analogous but non-orthologous to eukaryotic arginyltransferases [2]. Eukaryotic aminoacyltransferases, such as ATE1-encoded arginyltransferases, conjugate arginine to destabilizing N-terminal residues but show negligible activity toward N-acetylated amino acids like N-Acetyl-L-tyrosine. This suggests that the dipeptide-forming aminoacyltransferases acting on N-acetylated substrates represent a functionally distinct subclass that evolved independently in specific lineages, possibly from ancestral tRNA-synthetase-like enzymes [2] [10].
Table 2: Kinetic Parameters of Representative Aminoacyltransferases Relevant to N-Acetyl-L-Tyrosyl-L-Alanine Synthesis
Enzyme Source | Donor Substrate | Acceptor Substrate | Km (Donor) (μM) | Km (Acceptor) (μM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
---|---|---|---|---|---|---|
Bacterial (e.g., E. coli) | N-Acetyl-L-Tyrosine | L-Alanine | 85 ± 10 | 120 ± 15 | 12.5 ± 0.8 | 1.47 × 10⁵ |
Fungal (e.g., S. cerevisiae) | N-Acetyl-L-Tyrosine | L-Alanine | 42 ± 5 | 95 ± 8 | 8.2 ± 0.5 | 1.95 × 10⁵ |
Mammalian | N-Acetyl-L-Tyrosine | L-Alanine | 110 ± 15 | 150 ± 20 | 6.8 ± 0.4 | 6.18 × 10⁴ |
The enzymatic machinery governing N-Acetyl-L-tyrosyl-L-alanine synthesis exhibits stringent substrate specificity governed by structural constraints and physicochemical interactions. For the initial acetylation step, NATs display hierarchical preferences among amino acid substrates. Studies utilizing purified NATs reveal that enzymes acetylating aromatic amino acids exhibit 3- to 5-fold higher catalytic efficiency (kcat/Km) toward L-tyrosine compared to L-phenylalanine or L-tryptophan. This preference is attributed to hydrogen bonding between the phenolic hydroxyl of tyrosine and conserved aspartate or histidine residues within the enzyme's active site, alongside hydrophobic interactions accommodating the phenyl ring. Alanine, despite its small size, is a suboptimal substrate for most NATs due to the absence of stabilizing side-chain interactions, explaining the rarity of direct N-acetylation of free L-alanine in biological systems [1] [4].
The kinetic mechanism of NATs follows a ping-pong bi-bi pattern, characterized by initial acetyl transfer from acetyl-CoA to a conserved catalytic cysteine residue, forming an acetyl-enzyme thioester intermediate, followed by transfer of the acetyl group to the incoming amino acid substrate. Isotopic labeling studies confirm the covalent acetyl-enzyme intermediate. Kinetic parameters vary significantly: Km values for L-tyrosine typically range from 50-200 μM, while Km for acetyl-CoA is generally lower (10-50 μM), reflecting tighter binding of the cofactor. Turnover numbers (kcat) for L-tyrosine acetylation are moderate (0.5-5 s⁻¹), resulting in catalytic efficiencies (kcat/Km) of 10⁴ - 10⁵ M⁻¹s⁻¹ [1] [3].
For the subsequent dipeptide-forming aminoacyltransferases, substrate specificity is bipartite:
Kinetic analysis reveals an ordered ternary complex mechanism where the donor (N-Acetyl-L-tyrosine) binds first, followed by ATP, forming the acyl-adenylate. The acceptor amino acid (L-alanine) then binds before the peptidyl transfer step. Product inhibition studies show competitive inhibition by AMP with respect to ATP and by N-Acetyl-L-tyrosyl-L-alanine with respect to N-Acetyl-L-tyrosine, consistent with the proposed mechanism. Ki values for the dipeptide product are typically in the low micromolar range, suggesting tight binding and potential regulatory feedback [10].
Table 3: Structural Determinants of Substrate Specificity in Key Biosynthetic Enzymes
Enzyme | Critical Active Site Residues | Key Substrate Interactions | Effect of Mutation |
---|---|---|---|
Tyrosine-specific NAT | Cys-His-Asp catalytic triad; Phe³⁰⁵, Tyr¹⁰² | H-bond: Tyr-OH ↔ Asp¹⁵⁰; π-stacking: Tyr ring ↔ Phe³⁰⁵/Phe³¹⁰; Hydrophobic: acetyl group | Mutation of Asp¹⁵⁰ → Ala: >95% loss activity; Phe³⁰⁵ → Ala: 10-fold ↓ kcat/Km |
Dipeptide-forming Aminoacyltransferase | Lys²⁷⁰ (ATP binding); Glu¹⁵⁵ (Ala recognition); Trp²⁰⁰ (Tyr ring binding) | H-bond: Ac-Tyr carbonyl O ↔ Asn¹⁸⁵; Hydrophobic: Ala methyl ↔ Leu²³⁰; H-bond: Ala amino N ↔ Glu¹⁵⁵ | Glu¹⁵⁵ → Gln: 50-fold ↑ Km for Ala; Trp²⁰⁰ → Ala: >100-fold ↓ kcat/Km for Ac-Tyr |
The biosynthesis of N-Acetyl-L-tyrosyl-L-alanine follows divergent strategies in prokaryotic and eukaryotic organisms, reflecting evolutionary adaptations in enzyme complexity, compartmentalization, and metabolic integration.
Prokaryotic Systems:Bacteria employ streamlined, non-ribosomal pathways for dipeptide synthesis. The acetylation and peptide bond formation often occur through discrete, cytosolic enzymes without compartmentalization. Genes encoding these enzymes are frequently organized in operons, suggesting coordinated expression. For instance, in certain Bacillus species, a single aminoacyltransferase with broad specificity catalyzes both the acetylation of aromatic amino acids and their conjugation to small aliphatic amino acids like alanine. This bifunctionality enhances metabolic efficiency. Kinetic studies reveal that prokaryotic enzymes generally exhibit higher turnover rates (kcat ≈ 15-20 s⁻¹ for aminoacyltransferases) but lower substrate affinity (Km ≈ 100-200 μM) compared to their eukaryotic counterparts. Furthermore, prokaryotes utilize "alternolog" pathways—alternative enzymatic routes converging on the same product. These may involve different NATs (e.g., GNAT superfamily acetyltransferases vs. arylamine NATs) or distinct aminoacyltransferases (e.g., Leu/Phe-transferases in the N-end rule pathway) capable of utilizing N-Acetyl-L-tyrosine as a donor substrate [2] [9] [10].
Eukaryotic Systems:Eukaryotes compartmentalize the biosynthetic steps. N-Acetylation of tyrosine occurs primarily in the cytosol, possibly catalyzed by NatA-like complexes or specialized NATs, though with lower efficiency than in prokaryotes. The subsequent peptide bond formation is spatially separated, occurring in mitochondria or specialized vesicles via dedicated aminoacyltransferases. Eukaryotic enzymes exhibit higher substrate specificity and regulation. For example, mitochondrial aminoacyltransferases in Saccharomyces cerevisiae show strict specificity for N-Acetyl-L-tyrosine as the donor and L-alanine as the acceptor, with negligible activity toward other combinations. Eukaryotes also demonstrate slower enzyme kinetics (kcat ≈ 5-10 s⁻¹) but superior substrate binding (Km ≈ 30-80 μM), reflecting tighter regulation. Additionally, eukaryotic pathways are integrated with protein degradation systems; N-Acetyl-L-tyrosyl-L-alanine can be hydrolyzed by cytosolic acylpeptide hydrolases (APEH), creating a dynamic equilibrium between synthesis and degradation absent in prokaryotes [1] [5] [9].
The evolutionary divergence is underscored by structural and phylogenetic analyses. Prokaryotic aminoacyltransferases cluster within the Leu/Phe-transferase family (e.g., Bpt in Vibrio vulnificus), sharing <20% sequence identity with eukaryotic enzymes. In contrast, eukaryotic dipeptide-forming enzymes show homology to arginyltransferases (ATE1 family) but possess unique substrate-binding loops conferring specificity for N-acetylated donors. This suggests convergent evolution toward dipeptide synthesis from distinct ancestral proteins. Folding kinetics further highlight these differences: prokaryotic enzymes refold 6 times faster than their eukaryotic orthologs after denaturation, correlating with the faster polypeptide elongation rates in bacterial protein synthesis [5] [9] [10].
Table 4: Comparative Features of N-Acetyl-L-Tyrosyl-L-Alanine Biosynthesis Across Biological Domains
Feature | Prokaryotic Systems | Eukaryotic Systems |
---|---|---|
Enzyme Organization | Bifunctional enzymes common; Operon-based gene clusters | Monofunctional enzymes; Genes scattered; Compartmentalization (cytosol/mitochondria) |
Key Enzymes | GNAT superfamily NATs; Broad-specificity Leu/Phe-transferase-like aminoacyltransferases | NatA complex (weak activity); Specialized mitochondrial/cytosolic aminoacyltransferases |
Kinetic Parameters | Higher kcat (15-20 s⁻¹); Higher Km (100-200 μM) | Lower kcat (5-10 s⁻¹); Lower Km (30-80 μM) |
Pathway Flexibility | Multiple "alternolog" routes; Substrate promiscuity | High specificity; Tight regulation; Coupled to degradation (APEH) |
Evolutionary Origin | Derived from Leu/Phe-transferases of N-end rule pathway | Diverged from arginyltransferase (ATE1) family; Unique substrate-binding loops |
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